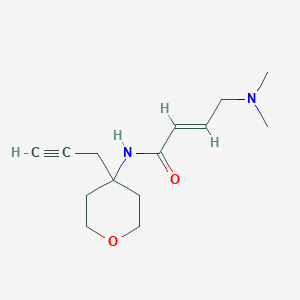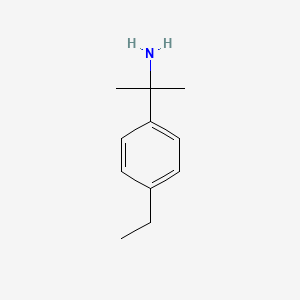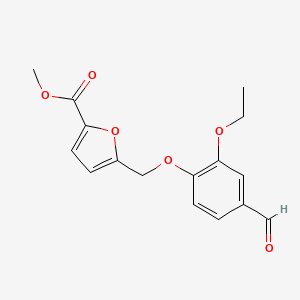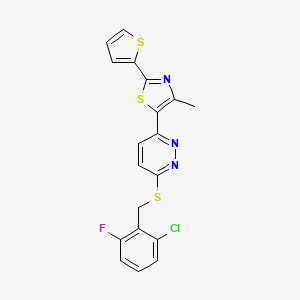
3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime has been studied for its potential therapeutic effects, and has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been used in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. It has also been used in the synthesis of various other organic compounds, such as thiophene derivatives, which are used as starting materials for the synthesis of various drugs.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime has not been fully elucidated. However, it is believed to act by interfering with the activity of enzymes involved in the metabolism of certain drugs, thereby reducing their toxicity. It is also thought to act as an inhibitor of certain enzymes, which may be responsible for its anti-inflammatory, anti-bacterial, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to possess anti-oxidant properties, which may be beneficial in the prevention of certain diseases. In addition, it has been found to possess antidiabetic effects, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime in laboratory experiments is that it is relatively easy to synthesize in a quantitative yield. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not commercially available, and therefore must be synthesized in the laboratory.
Orientations Futures
There are a number of potential future directions for 3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime. These include further research into its anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as its potential use as a starting material for the synthesis of other organic compounds. Additionally, further research into its antidiabetic effects could lead to the development of new drugs for the treatment of diabetes. Finally, further research into its mechanism of action could lead to the development of new drugs with improved therapeutic effects.
Méthodes De Synthèse
3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime can be synthesized through a two-step process. The first step involves the reaction of 4-methylbenzylchloride with 3-chloro-1-benzothiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. This reaction yields the desired compound in a quantitative yield. The second step involves the addition of oxalyl chloride to the reaction mixture, which results in the formation of the oxime product. This reaction also yields the desired compound in a quantitative yield.
Propriétés
IUPAC Name |
(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-12-6-8-13(9-7-12)11-20-19-10-16-17(18)14-4-2-3-5-15(14)21-16/h2-10H,11H2,1H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNVAWZCYPILMA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2903517.png)
![2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2903518.png)

![ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B2903521.png)

![1-[4-(Cyclohexylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2903525.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)



![2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2903534.png)
